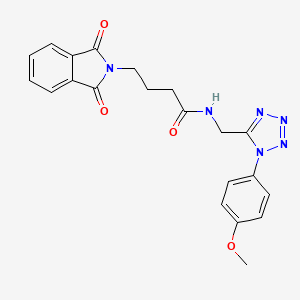

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)pentanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

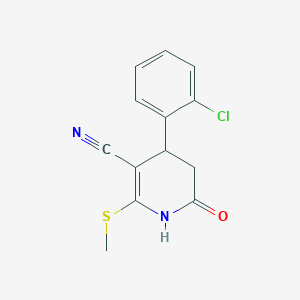

“N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)pentanamide” is a compound that belongs to the class of organic compounds known as tetrahydroquinolines . These are compounds containing a quinoline moiety, which is a bicyclic compound made up of a benzene ring fused to a piperidine ring, and that is fully hydrogenated .

Molecular Structure Analysis

The InChI code for a similar compound, 1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine, is 1S/C13H18N2O/c1-9(2)13(16)15-7-3-4-10-5-6-11(14)8-12(10)15/h5-6,8-9H,3-4,7,14H2,1-2H3 . This can be used to generate a 3D structure of the molecule.Chemical Reactions Analysis

Tetrahydroquinolines can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and reduction . The exact reactions that “N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)pentanamide” can undergo would depend on the specific conditions and reagents used.Scientific Research Applications

Inhibitor of 8-Oxoguanine DNA Glycosylase (OGG1)

This compound has been used in the development of potent and selective inhibitors of 8-Oxoguanine DNA Glycosylase (OGG1) . OGG1 is an enzyme involved in base excision repair, and its inhibition can have implications in the treatment of cancer and other diseases where DNA repair mechanisms play a crucial role .

Drug Development

The compound is known to have potential implications in various scientific fields, including drug development. Its unique chemical structure can be utilized in the synthesis of new drugs with potential therapeutic effects.

Cancer Treatment

It has been suggested that this compound could be used in cancer treatment. Its ability to interact with various biological targets could make it a valuable tool in the development of new cancer therapies.

Material Science

The compound also has potential applications in material science. Its unique chemical properties could be exploited in the development of new materials with novel characteristics.

Antimicrobial Applications

Research suggests that derivatives of this compound could be used as antimicrobial agents . These compounds could potentially be used to combat multi-drug resistant bacteria, making them of great interest in the field of infectious diseases .

Neuroprotective Applications

There is evidence to suggest that derivatives of this compound could have neuroprotective effects . This could have implications in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

properties

IUPAC Name |

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c1-4-5-8-17(21)19-15-10-9-14-7-6-11-20(16(14)12-15)18(22)13(2)3/h9-10,12-13H,4-8,11H2,1-3H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIEJTZJQLXCZMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC2=C(CCCN2C(=O)C(C)C)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)pentanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-bromothiophen-2-yl)methyl]-4-nitro-1H-pyrrole-2-carboxylic acid](/img/structure/B2413019.png)

![9-cyclopropyl-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2413029.png)

![3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2413031.png)